molecular formula C22H18N2O6 B5280786 2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile

2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile

Cat. No.: B5280786
M. Wt: 406.4 g/mol
InChI Key: BVJSIWBSXSLMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds known as chromenes. These compounds are characterized by their fused ring structures, which include a pyran ring fused to a benzene ring. This particular compound has garnered interest due to its potential pharmacological properties and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR). This method is favored for its efficiency and ability to produce complex molecules in a single step. The reaction generally involves the condensation of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit tyrosine kinase receptors, leading to the disruption of cell signaling pathways essential for cancer cell proliferation . Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile lies in its specific substitution pattern and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-10-7-16(26)29-15-8-13(25)19-18(11-5-4-6-14(27-2)20(11)28-3)12(9-23)22(24)30-21(19)17(10)15/h4-8,18,25H,24H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJSIWBSXSLMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C3=C(C(C(=C(O3)N)C#N)C4=C(C(=CC=C4)OC)OC)C(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.